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Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzaldehyde

Cat. No.: B1294362 Get Quote

An In-depth Technical Guide to 4-Fluoro-2-
nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

Executive Summary
4-Fluoro-2-nitrobenzaldehyde is a pivotal chemical intermediate in the fields of medicinal

chemistry, agrochemical synthesis, and materials science. Characterized by a benzene ring

substituted with fluoro, nitro, and aldehyde functional groups, this compound offers a unique

combination of reactivity and stability, making it an essential building block for complex organic

molecules. The electron-withdrawing nature of the nitro group, coupled with the reactivity of the

aldehyde and the potential for nucleophilic aromatic substitution enhanced by the fluorine atom,

provides synthetic chemists with a versatile scaffold. This guide offers a comprehensive

overview of the physical and chemical properties, spectral data, synthesis protocols, and key

applications of 4-Fluoro-2-nitrobenzaldehyde, with a focus on its role in drug discovery and

the development of fluorescent probes.

Core Physical and Chemical Properties
4-Fluoro-2-nitrobenzaldehyde is a pale yellow crystalline solid at room temperature. Its core

properties are summarized in the table below, providing a quick reference for laboratory use.
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Property Value Citation(s)

CAS Number 2923-96-8 [1]

Molecular Formula C₇H₄FNO₃ [2]

Molecular Weight 169.11 g/mol [1]

Appearance
Pale yellow to yellow

crystalline powder
[3]

Melting Point 32-33 °C [3]

Boiling Point
294.2 °C at 760 mmHg

(Predicted)
[3]

Density 1.443 g/cm³ (Predicted) [3]

Solubility

Insoluble in water. Generally

soluble in polar organic

solvents such as DMSO, DMF,

and chlorinated solvents.

Storage Temperature
2-8°C, under inert gas

(Nitrogen or Argon)
[3]

Spectroscopic Data
Spectroscopic analysis is critical for the identification and quality control of 4-Fluoro-2-
nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H NMR and ¹³C NMR spectral data for 4-Fluoro-2-nitrobenzaldehyde can be found

in various chemical databases. These spectra are characterized by distinct signals for the

aldehydic proton and the three aromatic protons, with coupling patterns influenced by the

fluorine atom.

¹H NMR: The spectrum typically shows a singlet for the aldehyde proton (CHO) at high

chemical shift (downfield), and complex multiplets in the aromatic region for the three ring

protons.
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¹³C NMR: The spectrum will display seven distinct carbon signals, including the carbonyl

carbon of the aldehyde group at a characteristic downfield shift. The carbon atoms attached

to or near the fluorine and nitro groups will show shifts and coupling constants (J-coupling)

typical for such substituted aromatic systems.[4]

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the

molecule. Key absorption bands are expected for the carbonyl (C=O) stretch of the aldehyde,

the asymmetric and symmetric stretches of the nitro (NO₂) group, and the carbon-fluorine (C-F)

bond.

Functional Group Expected Wavenumber (cm⁻¹)

Aldehyde C-H Stretch ~2850, ~2750

Aldehyde C=O Stretch ~1700

Aromatic C=C Stretch ~1600, ~1470

Asymmetric NO₂ Stretch ~1530

Symmetric NO₂ Stretch ~1350

C-F Stretch ~1250

Chemical Reactivity and Applications
The unique arrangement of functional groups in 4-Fluoro-2-nitrobenzaldehyde dictates its

chemical reactivity and makes it a valuable precursor in multi-step syntheses.

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a

wide range of reactions, including reductive amination, Wittig reactions, and condensations

(e.g., Knoevenagel, aldol).

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the ring

towards electrophilic substitution but can be readily reduced to an amine (NH₂). This

transformation is a key step in many synthetic pathways, providing a route to ortho-amino-

substituted aromatic compounds.
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Fluoro Group: The fluorine atom activates the aromatic ring for nucleophilic aromatic

substitution (SₙAr), allowing for the introduction of various nucleophiles (e.g., amines,

alkoxides) at the C4 position.

This trifunctional reactivity makes the compound a key intermediate in the synthesis of:

Pharmaceuticals: It serves as a building block for complex heterocyclic scaffolds found in

biologically active molecules, including kinase inhibitors for cancer therapy.[4] The fluorine

atom can enhance metabolic stability and bioavailability of the final drug product.[5]

Agrochemicals: It is used in the development of novel pesticides and herbicides.[4]

Fluorescent Probes: The core structure can be elaborated to create dyes and probes for

biological imaging and sensing applications.[4]

Experimental Protocols
Protocol: Synthesis via Halogen Exchange (Halex)
Reaction
This protocol is adapted from established methods for the synthesis of fluoro-nitro-

benzaldehydes from their corresponding chloro-precursors.

Materials:

4-Chloro-2-nitrobenzaldehyde

Anhydrous Potassium Fluoride (KF)

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Sulfolane)

Round-bottom flask with reflux condenser and magnetic stirrer

Heating mantle

Standard workup and extraction glassware

Procedure:
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In a dry round-bottom flask, suspend 4-chloro-2-nitrobenzaldehyde (1.0 eq) and anhydrous

potassium fluoride (1.5-2.0 eq) in a polar aprotic solvent like DMF.[6]

Heat the reaction mixture with vigorous stirring to a temperature between 100°C and 180°C.

[6]

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC) until the starting material is consumed.

After completion, cool the mixture to room temperature and pour it into a beaker of cold

water.

Extract the aqueous mixture with an organic solvent such as ethyl acetate or

dichloromethane (3x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purify the crude 4-Fluoro-2-nitrobenzaldehyde by column chromatography on silica gel or

recrystallization.

Protocol: Characterization by IR Spectroscopy
This protocol outlines the general steps for acquiring an IR spectrum, based on the method

described by the NIST database.[7]

Materials:

4-Fluoro-2-nitrobenzaldehyde sample

Infrared-grade solvent (e.g., Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂))

FTIR spectrometer

Sample cell (e.g., liquid cell with KBr windows)
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Procedure:

Prepare a solution of the sample in an appropriate IR-grade solvent (e.g., 10% solution in

CCl₄).[7]

Calibrate the FTIR spectrometer by running a background spectrum with the pure solvent in

the sample cell.

Introduce the sample solution into the cell.

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Process the spectrum to identify the key absorption peaks corresponding to the functional

groups as listed in Section 3.2.

Mandatory Visualizations
Diagram: Synthetic Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and

purification of 4-Fluoro-2-nitrobenzaldehyde.
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Caption: General experimental workflow for the synthesis of 4-Fluoro-2-nitrobenzaldehyde.
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Diagram: Role as a Versatile Chemical Intermediate
This diagram illustrates the logical relationship of 4-Fluoro-2-nitrobenzaldehyde as a starting

material for various classes of high-value compounds.

4-Fluoro-2-nitrobenzaldehyde
Nitro Reduction
(-NO₂ → -NH₂)

1

Aldehyde Chemistry
(e.g., Reductive Amination)

2

Nucleophilic Aromatic
Substitution (-F → -Nu)

3

Pharmaceuticals
(e.g., Kinase Inhibitors)

Functional Materials
(e.g., Fluorescent Probes)

Agrochemicals
(e.g., Herbicides)

Click to download full resolution via product page

Caption: Role of 4-Fluoro-2-nitrobenzaldehyde as a key synthetic building block.

Diagram: Hypothetical Application in Drug Discovery
While multiple synthetic routes to the cancer drug Bosutinib exist, this diagram illustrates a

hypothetical pathway where a derivative of 4-Fluoro-2-nitrobenzaldehyde could serve as a

precursor to a kinase inhibitor that targets the Bcr-Abl signaling pathway, similar to Bosutinib.
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Caption: Hypothetical role in synthesizing a Bcr-Abl kinase inhibitor for CML therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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